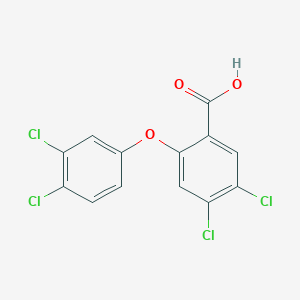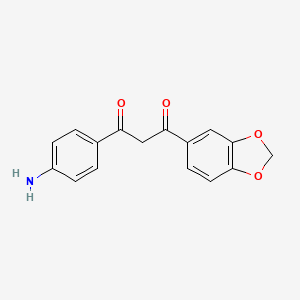![molecular formula C11H6N2O2S2 B15168236 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648915-82-6](/img/structure/B15168236.png)
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and thiazolidinedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide . The reaction conditions often include heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure that lacks the thiazolidinedione moiety but shares the benzothiazole ring.
Thiazolidinedione: Contains the thiazolidinedione moiety but lacks the benzothiazole ring.
Uniqueness
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propriétés
Numéro CAS |
648915-82-6 |
|---|---|
Formule moléculaire |
C11H6N2O2S2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-(1,3-benzothiazol-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H6N2O2S2/c14-10-9(17-11(15)13-10)4-6-1-2-7-8(3-6)16-5-12-7/h1-5H,(H,13,14,15) |
Clé InChI |
XIPKPAMFQCWQNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)



![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)





![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
